tert-Butyl 5-bromo-6-fluoronicotinate
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Overview
Description
tert-Butyl 5-bromo-6-fluoronicotinate: is a chemical compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . It is a derivative of nicotinic acid, featuring bromine and fluorine substituents on the pyridine ring, and a tert-butyl ester group. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 5-bromo-6-fluoronicotinate can be synthesized through a multi-step process involving the bromination and fluorination of nicotinic acid derivatives, followed by esterification. The typical synthetic route involves:
Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom at the 6-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: Formation of the tert-butyl ester by reacting the brominated and fluorinated nicotinic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-6-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, such as amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Reduction reactions produce reduced forms such as amines or alcohols.
- Oxidation reactions result in oxidized products like carboxylic acids .
Scientific Research Applications
tert-Butyl 5-bromo-6-fluoronicotinate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-6-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The bromine and fluorine substituents enhance its binding affinity and specificity towards target molecules, while the tert-butyl ester group influences its solubility and stability .
Comparison with Similar Compounds
- tert-Butyl 5-bromo-6-chloronicotinate
- tert-Butyl 5-bromo-6-iodonicotinate
- tert-Butyl 5-chloro-6-fluoronicotinate
Comparison: tert-Butyl 5-bromo-6-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C10H11BrFNO2 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
tert-butyl 5-bromo-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3 |
InChI Key |
PIAAFHKLYFDRBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)F)Br |
Origin of Product |
United States |
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